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Compound Name:
1-(6-fluoro-1H-indol-3-yl)-N,N-

dimethylmethanamine

Cat. No.: B1304770 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential psychoactive profile of 6-

fluoro-N,N-dimethyltryptamine (6-fluoro-DMT), a fluorinated analog of the classic psychedelic

N,N-dimethyltryptamine (DMT). By examining its chemical structure, receptor binding affinities,

and functional activity in comparison to related tryptamines, we aim to elucidate its potential

pharmacological effects and pave the way for future research. This document is intended for an

audience of researchers, scientists, and professionals in the field of drug development.

Introduction
The strategic incorporation of fluorine into psychoactive molecules has become a powerful tool

in medicinal chemistry to modulate pharmacological properties such as metabolic stability,

receptor affinity, and functional activity. In the realm of tryptamine psychedelics, fluorination has

yielded compounds with a wide spectrum of effects, from attenuated or abolished psychedelic

activity to potentiation of certain receptor interactions. 6-fluoro-DMT stands as a compound of

particular interest due to conflicting reports regarding its psychoactive potential. While its

structural similarity to DMT suggests hallucinogenic properties, some studies indicate it may be

inactive, mirroring the profile of its diethyl analog, 6-fluoro-DET.[1][2] This guide synthesizes the

available preclinical data to build a predictive psychoactive profile based on its molecular

structure and pharmacological interactions.
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Quantitative Pharmacological Data
The following tables summarize the in vitro receptor binding affinities (Ki) and functional

potencies (EC50) of 6-fluoro-DMT in comparison to its parent compound, DMT. This

quantitative data provides a foundation for understanding its potential interactions with key

central nervous system receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 6-Fluoro-DMT and DMT
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Target
6-Fluoro-DMT (Ki,
nM)

DMT (Ki, nM) Reference

Serotonin Receptors

5-HT1A 693–865 183 [2][3]

5-HT1B 218 - [2]

5-HT1D 55 - [2]

5-HT1E 461 - [2]

5-HT2A 511–866 127–1200 [2][3]

5-HT2C 149 360–2630 [2][3]

Monoamine

Transporters

SERT 145 - [4]

Adrenergic Receptors

α1A 149 - [4]

α2A 136 - [4]

α2B 149 - [4]

α2C 149 - [4]

Dopamine Receptors

D1 547 - [4]

D2 610 - [4]

D3 867 - [4]

Histamine Receptors

H1 47 - [4]

H2 925 - [4]
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Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC50, nM) of 6-Fluoro-DMT and DMT

Receptor Assay
6-Fluoro-DMT
(EC50, nM)

DMT (EC50,
nM)

Reference

5-HT2A Agonist Activity
41–16,830

(Partial Agonist)
- [2]

5-HT2C Agonist Activity - (Full Agonist) - [4]

5-HT1A Agonist Activity Inactive - [4]

Note: A lower EC50 value indicates greater potency.

Analysis of Potential Psychoactive Profile
The psychoactive effects of classic tryptamines are primarily mediated by their agonist activity

at the serotonin 5-HT2A receptor.[5] The data for 6-fluoro-DMT reveals a complex

pharmacological profile that deviates from that of DMT.

3.1. Serotonin 5-HT2A Receptor Interaction:

6-fluoro-DMT exhibits a moderate affinity for the 5-HT2A receptor, with Ki values ranging from

511 to 866 nM.[2] Importantly, it acts as a partial agonist at this receptor.[4] The degree of

agonism at the 5-HT2A receptor is a critical determinant of psychedelic activity. While full

agonists typically induce robust psychedelic effects, the experiential landscape of partial

agonists can be more varied and may be attenuated.

3.2. Role of 5-HT1A and 5-HT2C Receptors:

The compound shows a lower affinity for the 5-HT1A receptor compared to DMT and is

reported to be inactive as an agonist at this site.[4] This is significant because 5-HT1A receptor

activation is thought to modulate, and potentially dampen, the psychedelic experience. The

potent full agonism at the 5-HT2C receptor is another distinguishing feature.[4] 5-HT2C

receptor activation is associated with a range of effects, including anxiogenesis and a reduction
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in dopamine release, which could further shape the overall psychoactive profile, potentially

leading to a less euphoric or more anxiogenic experience compared to classic psychedelics.

3.3. Structure-Activity Relationship (SAR) of 6-Substituted Tryptamines:

The SAR for halogenation at the 6-position of the tryptamine indole ring is not straightforward.

The observation that 6-fluoro-DET is inactive as a psychedelic in humans has led to the

hypothesis that 6-fluoro substitution might generally abolish hallucinogenic activity.[1][2]

However, the robust psychedelic effects of 6-fluoro-α-methyltryptamine (6-fluoro-AMT)

challenge this notion, indicating that the influence of the 6-fluoro substituent is dependent on

the nature of the N-alkyl groups.[2]

3.4. In Vivo Animal Data:

Conflicting data exists regarding the ability of 6-fluoro-DMT to induce the head-twitch response

(HTR) in rodents, a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects. Some

sources suggest it is less active than DMT in producing effects in animal studies, while others

indicate it fails to induce the HTR altogether.[4][6] This ambiguity in the primary animal model

for psychedelic activity underscores the difficulty in predicting its human psychoactive profile.

Conclusion on Potential Psychoactive Profile:

Based on its pharmacological profile, 6-fluoro-DMT is likely to have psychoactive effects, but

these may differ significantly from the classic psychedelic experience induced by DMT. The

partial agonism at the 5-HT2A receptor suggests the potential for attenuated psychedelic

effects, possibly characterized by altered perception and cognition but lacking the full

immersive and visionary experiences of DMT. The potent 5-HT2C receptor agonism could

introduce anxiogenic or dysphoric qualities to the experience. The lack of significant 5-HT1A

receptor agonism might also contribute to a less "entactogenic" or empathogenic profile.

Human studies would be required to definitively characterize its subjective effects.

Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are crucial for the standardized

evaluation of novel compounds.

4.1. Radioligand Binding Assay
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This assay determines the affinity of a test compound for a specific receptor by measuring its

ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of 6-fluoro-DMT for various

CNS receptors.

Materials:

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

Radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]ketanserin for

5-HT2A).

Unlabeled test compound (6-fluoro-DMT) at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate a fixed concentration of cell membranes and radioligand with increasing

concentrations of the unlabeled test compound.

Allow the reaction to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).

Terminate the reaction by rapid filtration through glass fiber filters, separating bound from

free radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand).
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Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

4.2. Head-Twitch Response (HTR) Assay

The HTR in rodents is a behavioral assay used as a preclinical screen for potential

hallucinogenic activity mediated by 5-HT2A receptor activation.

Objective: To assess the in vivo 5-HT2A receptor agonist activity of 6-fluoro-DMT.

Animals: Male C57BL/6J mice are commonly used.

Procedure:

Acclimate the mice to the testing environment (e.g., individual observation chambers).

Administer the test compound (6-fluoro-DMT) via a specific route (e.g., intraperitoneal or

subcutaneous injection) at various doses.

A positive control group (e.g., receiving a known 5-HT2A agonist like DOI) and a vehicle

control group should be included.

Observe and record the number of head twitches over a defined period (e.g., 30-60

minutes) post-administration. A head twitch is a rapid, rotational movement of the head.

Data can be collected by trained observers or using automated video tracking software.

Analyze the dose-response relationship for the induction of HTR.

Mandatory Visualizations
5.1. Signaling Pathways
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Caption: 5-HT2A receptor signaling pathway activated by 6-fluoro-DMT.

5.2. Experimental Workflow
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Caption: Experimental workflow for assessing a novel psychoactive compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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